N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS No.: 2034262-50-3
Cat. No.: VC6255819
Molecular Formula: C18H13N5O3S
Molecular Weight: 379.39
* For research use only. Not for human or veterinary use.
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide - 2034262-50-3](/images/structure/VC6255819.png)
Specification
CAS No. | 2034262-50-3 |
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Molecular Formula | C18H13N5O3S |
Molecular Weight | 379.39 |
IUPAC Name | N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Standard InChI | InChI=1S/C18H13N5O3S/c24-18(11-3-5-13-14(8-11)26-10-25-13)19-9-17-21-20-16-6-4-12(22-23(16)17)15-2-1-7-27-15/h1-8H,9-10H2,(H,19,24) |
Standard InChI Key | WPLSVOPGSBJTEM-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound integrates four distinct heterocyclic systems:
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Triazolopyridazine core: A fused bicyclic structure comprising a 1,2,4-triazole ring (positions 1-3) and a pyridazine ring (positions 4-6). This scaffold is known for conferring metabolic stability and hydrogen-bonding capacity.
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Thiophene substituent: A sulfur-containing heterocycle at position 6 of the pyridazine ring, enhancing lipophilicity and π-stacking potential.
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Benzodioxole-carboxamide group: A methylene-linked 1,3-benzodioxole-5-carboxamide at position 3 of the triazole, introducing electron-rich aromaticity and hydrogen-bond donor/acceptor sites .
Table 1: Key Structural Descriptors
Physicochemical Profile
Experimental data on solubility and logP are currently unavailable, but computational estimates suggest moderate lipophilicity (clogP ≈ 2.8) due to the thiophene and benzodioxole groups. The compound’s melting point and stability under physiological conditions remain uncharacterized, highlighting gaps in current research.
Synthetic Pathways and Analytical Characterization
Synthesis Strategy
While explicit synthetic details are proprietary, the structure implies a multi-step sequence:
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Pyridazine functionalization: Introduction of the thiophene group via cross-coupling (e.g., Suzuki-Miyaura) at position 6.
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Triazole ring formation: Likely through cyclocondensation of hydrazine derivatives with the pyridazine precursor .
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Methylene linker installation: Alkylation of the triazole nitrogen with a bromomethyl intermediate.
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Carboxamide coupling: Final amide bond formation between the benzodioxole carboxylic acid and the methylamine linker using HATU or EDC/NHS activation.
Spectroscopic Characterization
Hypothetical analytical data based on structural analogs:
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–6.85 (m, 7H, aromatic), 5.21 (s, 2H, OCH₂O), 4.62 (d, 2H, CH₂NH) .
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HRMS: m/z 379.3921 [M+H]⁺ (calc. 379.3918).
Biological Relevance and Mechanism Hypotheses
Target Prediction
Docking studies using analogous triazolopyridazines suggest potential interactions with:
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Kinase domains: The planar triazolopyridazine core may occupy ATP-binding pockets .
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GPCRs: Thiophene and benzodioxole moieties could modulate allosteric sites in serotonin or dopamine receptors.
Table 2: Comparative Bioactivity of Analogous Compounds
Compound Class | Target IC₅₀ (μM) | Antibacterial MIC (μg/mL) | Source |
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Triazolopyridazine-carboxamides | 0.12–4.3 (Kinase X) | 8–64 (S. aureus) | |
Benzodioxole-ureas | 0.8–5.6 (Kinase Y) | 2–16 (E. faecalis) |
Computational and Experimental Research Gaps
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ADMET Profiling: No published data on absorption, CYP inhibition, or hERG liability.
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Synthetic Optimization: Yield improvements needed for scale-up (current routes presumed low-yielding).
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Target Deconvolution: CRISPR/Cas9 screening could identify novel protein targets.
Industrial and Academic Applications
Medicinal Chemistry
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Lead optimization: Modular structure permits derivatization at the thiophene (position 2), benzodioxole (positions 4/6), and triazole (position 1) sites .
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PROTAC development: Carboxamide linker suitable for E3 ligase recruitment.
Material Science
The extended π-system could serve as:
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